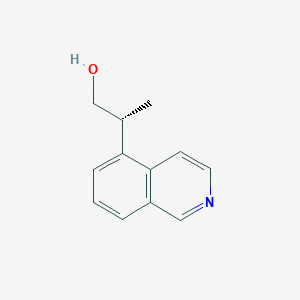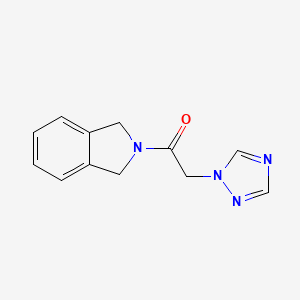
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3,6-dihydro-2H-pyran-4-yl group. This compound is of interest due to its unique structural properties, which combine the aromatic benzoic acid with the heterocyclic pyran ring, potentially offering diverse reactivity and applications in various fields.
Mechanism of Action
Target of Action
“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects . .
Mode of Action
Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the cell, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .
Pharmacokinetics
Benzoic acid and its derivatives are generally well absorbed and are known to undergo extensive metabolism in the body .
Result of Action
Benzoic acid derivatives can have a variety of effects at the cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of appropriate precursors, such as 4-hydroxy-2-butenal.
Coupling with Benzoic Acid: The pyran ring is then coupled with benzoic acid using a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzoic acid reacts with the pyran ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-(3,6-dihydro-2H-pyran-4-yl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-(3,6-dihydro-2H-pyran-4-yl)aniline: Contains an amine group instead of a carboxylic acid.
4-(3,6-dihydro-2H-pyran-4-yl)benzaldehyde: Features an aldehyde group in place of the carboxylic acid.
Uniqueness
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the benzoic acid and pyran ring, which allows for a wide range of chemical reactivity and potential applications. The combination of these two functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-5H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBASXVJVQCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione](/img/structure/B2690062.png)
![N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2690063.png)


![3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B2690068.png)



![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)
